4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid
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Overview
Description
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid is a complex organic compound featuring a 1,2,4-triazole ring substituted with diphenyl groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid typically involves a multi-step process:
Formation of 4,5-diphenyl-1,2,4-triazole-3-thiol: This is achieved by reacting thiosemicarbazide with benzil under acidic conditions, followed by cyclization.
S-Alkylation: The 4,5-diphenyl-1,2,4-triazole-3-thiol is then alkylated using a halogenated acetal and cesium carbonate to introduce the sulfanyl group.
Deprotection and Coupling: The acetal group is deprotected to yield the aldehyde, which is then coupled with a benzoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine
In medicine, its potential anticancer properties are being explored. The compound’s ability to interfere with cellular processes makes it a promising candidate for cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic properties.
Mechanism of Action
The mechanism by which 4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid exerts its effects involves interaction with cellular targets such as enzymes and receptors. The triazole ring can bind to metal ions, inhibiting metalloprotein functions, while the benzoic acid moiety can interact with various proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1,2,4-triazole: Lacks the sulfanyl and benzoic acid groups, making it less versatile.
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenol: Similar structure but with a phenol group instead of benzoic acid, affecting its reactivity and applications.
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}aniline: Contains an aniline group, which alters its biological activity and chemical properties.
Uniqueness
The presence of both the triazole ring and the benzoic acid moiety in 4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid provides a unique combination of chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17N3O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C22H17N3O2S/c26-21(27)18-13-11-16(12-14-18)15-28-22-24-23-20(17-7-3-1-4-8-17)25(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,26,27) |
InChI Key |
DOHGOFAURHEKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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